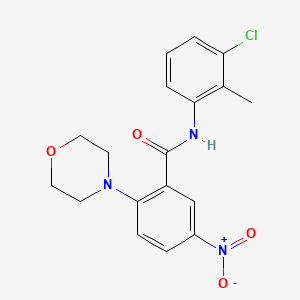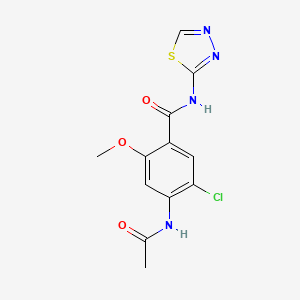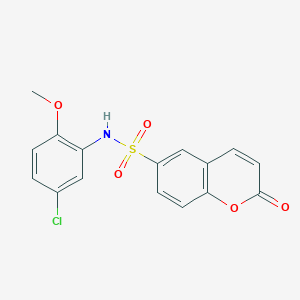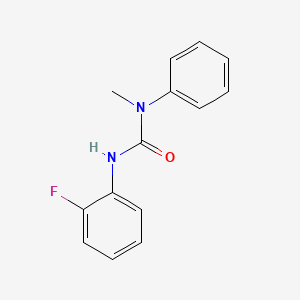
N-(3-chloro-2-methylphenyl)-2-(4-morpholinyl)-5-nitrobenzamide
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-2-(4-morpholinyl)-5-nitrobenzamide, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) pathway. This compound has been extensively studied for its potential application in the treatment of various cancers and autoimmune diseases.
Wirkmechanismus
N-(3-chloro-2-methylphenyl)-2-(4-morpholinyl)-5-nitrobenzamide targets the SYK pathway, which plays a crucial role in the activation of B-cell receptors and Fc receptors. By inhibiting the SYK pathway, N-(3-chloro-2-methylphenyl)-2-(4-morpholinyl)-5-nitrobenzamide blocks the proliferation and survival of cancer cells and suppresses the immune response in autoimmune diseases.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-2-(4-morpholinyl)-5-nitrobenzamide has been shown to induce apoptosis in cancer cells and inhibit their proliferation. It also inhibits the production of pro-inflammatory cytokines in autoimmune diseases, leading to a reduction in inflammation. N-(3-chloro-2-methylphenyl)-2-(4-morpholinyl)-5-nitrobenzamide has also been shown to have a good safety profile in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(3-chloro-2-methylphenyl)-2-(4-morpholinyl)-5-nitrobenzamide is its specificity towards the SYK pathway, which reduces the risk of off-target effects. However, N-(3-chloro-2-methylphenyl)-2-(4-morpholinyl)-5-nitrobenzamide has a short half-life in vivo, which limits its efficacy. In addition, N-(3-chloro-2-methylphenyl)-2-(4-morpholinyl)-5-nitrobenzamide has poor solubility in water, which makes it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-(3-chloro-2-methylphenyl)-2-(4-morpholinyl)-5-nitrobenzamide. One direction is to optimize the synthesis method to increase the yield and purity of the compound. Another direction is to develop new formulations of N-(3-chloro-2-methylphenyl)-2-(4-morpholinyl)-5-nitrobenzamide that improve its solubility and bioavailability. Furthermore, the efficacy and safety of N-(3-chloro-2-methylphenyl)-2-(4-morpholinyl)-5-nitrobenzamide need to be further evaluated in clinical trials to determine its potential as a therapeutic agent for cancer and autoimmune diseases. Lastly, the potential combination of N-(3-chloro-2-methylphenyl)-2-(4-morpholinyl)-5-nitrobenzamide with other drugs needs to be explored to enhance its therapeutic effect.
Conclusion:
In conclusion, N-(3-chloro-2-methylphenyl)-2-(4-morpholinyl)-5-nitrobenzamide is a promising small molecule inhibitor that targets the SYK pathway and has potential application in the treatment of various cancers and autoimmune diseases. Its synthesis method has been extensively optimized, and it has shown promising results in preclinical studies. However, further research is needed to evaluate its efficacy and safety in clinical trials and to optimize its formulation and combination with other drugs.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-methylphenyl)-2-(4-morpholinyl)-5-nitrobenzamide has been studied for its potential application in the treatment of various cancers such as lymphoma, leukemia, and solid tumors. It has also been studied for its potential application in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. N-(3-chloro-2-methylphenyl)-2-(4-morpholinyl)-5-nitrobenzamide has shown promising results in preclinical studies and is currently undergoing clinical trials.
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-morpholin-4-yl-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4/c1-12-15(19)3-2-4-16(12)20-18(23)14-11-13(22(24)25)5-6-17(14)21-7-9-26-10-8-21/h2-6,11H,7-10H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLBONLTZYLZPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-isopropyl-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4236616.png)


![4-{3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile](/img/structure/B4236624.png)
![4-{3-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine](/img/structure/B4236636.png)
![N-{[(4-bromo-2-fluorophenyl)amino]carbonyl}benzamide](/img/structure/B4236643.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B4236649.png)

![1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-piperidinecarboxamide](/img/structure/B4236681.png)
![5-{[(3-chloro-4-fluorophenyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B4236683.png)

![ethyl (4-{[(2-methoxyethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4236688.png)
![N-[1-methyl-2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B4236690.png)
![N-benzyl-2-[(benzylsulfonyl)amino]benzamide](/img/structure/B4236711.png)